molecular formula C10H16N2OS B2525956 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine CAS No. 851176-37-9

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine

Cat. No. B2525956
CAS RN: 851176-37-9
M. Wt: 212.31
InChI Key: JYYRNJZYOMUQSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine involves reactions with different reagents to form novel compounds. For instance, the reaction of cinnamoylisothiocyanate with 2-morpholino ethylamine resulted in the formation of a cinnamoyl thiourea derivative, which was characterized by spectroscopic techniques . Another example is the synthesis of a compound where the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone, leading to a mixture of enamine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using various analytical techniques such as X-ray diffraction, IR spectroscopy, and NMR. The crystal structure of one derivative was elucidated by single crystal X-ray diffraction, revealing a triclinic system with specific space group parameters . In another study, the crystal and molecular structure of a derivative was determined by X-ray analysis, supported by spectroscopic properties and chemical behavior . The morpholine rings in these compounds typically adopt chair conformations, which is a common feature in such molecules .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by their functional groups and molecular structure. The reactivity of the morpholine enamine towards p-bromophenyl vinyl sulphone indicates the potential for various chemical transformations . The presence of thiourea moieties in some derivatives suggests reactivity associated with hydrogen bonding and nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data. For example, the IR spectra of the cinnamoyl thiourea derivative show significant stretching vibrations corresponding to different functional groups . The crystal structure of another derivative is stabilized by intra- and intermolecular hydrogen bonds, which is indicative of its solid-state properties . The molecular conformations and interactions within the crystal lattice can also influence the melting points, solubility, and other physical properties of these compounds.

Scientific Research Applications

Morpholine Derivatives

Morpholine is a versatile heterocyclic moiety present in various pharmacologically active compounds developed for diverse activities. Its derivatives have shown a broad spectrum of pharmacological profiles, making them subjects of extensive research. Morpholine analogues, including those combined with other heterocyclic structures like pyrans, have been explored for their potent pharmacophoric activities across different therapeutic areas. These areas include, but are not limited to, the development of novel drugs with improved efficacy and safety profiles for treating various diseases (Asif & Imran, 2019).

Thiophene Derivatives

Thiophene derivatives, similarly to morpholine, have been a focus due to their significant biological activities. The thiophene scaffold is notably present in compounds evaluated for their potential as central nervous system (CNS) agents. These compounds have been explored for a variety of CNS-related activities, including acting as anticonvulsants, acetylcholinesterase inhibitors, and agents capable of affecting neurotransmitter reuptake. The structural modification of thiophene and its incorporation into biologically active compounds have opened new avenues for the development of novel therapeutic agents with potential applications in treating CNS disorders (Deep et al., 2016).

properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRNJZYOMUQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine

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